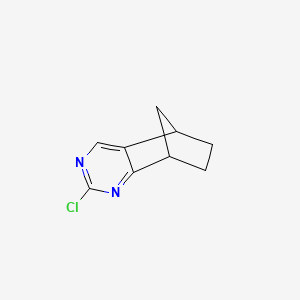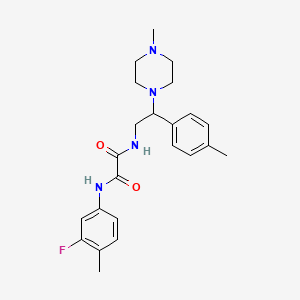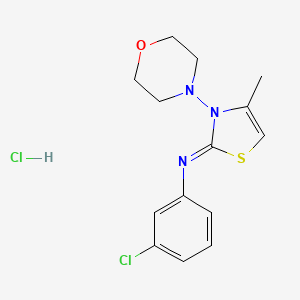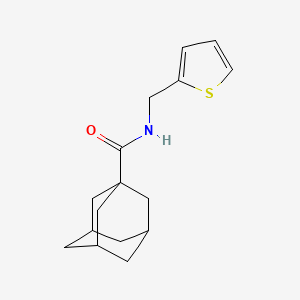
6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one, also known as Hesperetin, is a flavanone that is commonly found in citrus fruits such as oranges and grapefruit. Hesperetin has been the subject of numerous scientific studies due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Antitumor Agents
A study by Mondal et al. (2003) developed a convenient method for the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid derivatives, highlighting the importance of 1,3-disubstituted cyclic alkenyl ethers in the framework of isochromene natural products, which could be relevant for the synthesis or study of 6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one derivatives (Mondal et al., 2003).
Development of Efficient Synthetic Routes
Sugahara et al. (2000) worked on developing an efficient synthetic route for anti-asthmatic agents, specifically focusing on the selective phosphodiesterase 4 inhibition property of similar compounds. This research could be relevant for understanding the synthesis challenges and strategies for compounds like 6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one (Sugahara et al., 2000).
Potential Applications
Antimicrobial and Anticoccidial Activity
Research on compounds like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, related to the chemical structure of interest, demonstrated antimicrobial and anticoccidial activities, suggesting potential applications in medicinal chemistry and pharmacology (Georgiadis, 1976).
Antifungal Activity
A study by Wang et al. (2012) on polyketides from the solid culture of an endolichenic fungus revealed compounds with structural similarities exhibiting antifungal activity against Candida albicans, indicating potential applications for compounds like 6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one in developing antifungal agents (Wang et al., 2012).
Propiedades
IUPAC Name |
6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydroisochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-4-23-17-10-13-11-19(21)25-20(15(13)12-18(17)24-5-2)14-8-6-7-9-16(14)22-3/h6-10,12,20H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJJESLKFUKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2780316.png)
![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2780320.png)
![3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2780323.png)
![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2780325.png)
![3,9-dimethyl-1-(2-methylallyl)-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2780326.png)
![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)



![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)